bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid
Description
Introduction and Historical Context
Evolution and Development of Furan-Guanidine Derivatives
The synthesis of furan-guanidine derivatives emerged from efforts to combine the electron-rich furan ring with the versatile guanidine functional group. Early methodologies for furan synthesis, such as the dehydration of 1,4-diketones using phosphorus pentoxide or sulfuric acid, laid foundational techniques for later modifications. The introduction of guanidine moieties to furan systems began with simple substitutions, as seen in 2-(furan-2-ylmethyl)guanidine (CAS 4353-49-5), a precursor to bis(N-[(furan-2-yl)methyl]guanidine).
The addition of sulfuric acid as a counterion in bis(N-[(furan-2-yl)methyl]guanidine) sulfate likely arose from the need to stabilize the highly basic guanidine groups. This strategy mirrors historical approaches to guanidine salt formation, where sulfate ions neutralize the cationic charge of protonated guanidine, enhancing solubility and crystallinity. Computational data for the compound, including a topological polar surface area (TPSA) of 224.68 Ų and a LogP of -0.127, highlight its polar nature and limited lipid permeability.
Table 1: Key Physicochemical Properties of Bis(N-[(furan-2-yl)methyl]guanidine), Sulfuric Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{20}\text{N}6\text{O}6\text{S} $$ | |
| Molecular Weight | 376.39 g/mol | |
| TPSA | 224.68 Ų | |
| Rotatable Bonds | 4 | |
| Hydrogen Bond Donors | 8 |
Historical Significance in Heterocyclic Chemistry
Furan rings have long been prized in heterocyclic chemistry for their aromatic stability and synthetic versatility. The integration of furan into guanidine systems represents a deliberate effort to exploit furan’s electron-donating properties, which modulate the basicity of the guanidine group. Early studies on furfurylguanidine derivatives demonstrated their potential in coordination chemistry, where the furan oxygen participates in hydrogen bonding and metal-ligand interactions.
The sulfuric acid component further aligns with historical practices in salt formation. For example, guanidine sulfate (CAS 168926) has been widely studied for its crystalline stability and solubility profile, providing a template for analogous compounds like bis(N-[(furan-2-yl)methyl]guanidine) sulfate. This dual functionality—combining a heterocyclic scaffold with an inorganic counterion—exemplifies the iterative design principles of mid-20th-century medicinal chemistry.
Taxonomic Position within Guanidine-Based Compounds
This compound belongs to the broader class of guanidinium salts, characterized by protonated guanidine groups paired with anions. Taxonomically, it occupies a niche within N-alkylguanidine derivatives, distinguished by its furylmethyl substituents. The compound’s structure features two guanidine units, each substituted with a furan-2-ylmethyl group, linked via a sulfate ion.
This contrasts with simpler guanidine salts like guanidine hydrochloride or guanidine nitrate, which lack heterocyclic modifications. The furan appendages introduce steric and electronic variations that influence reactivity. For instance, the furan ring’s conjugated π-system may engage in charge-transfer interactions, a property absent in aliphatic guanidine derivatives.
Comparative Historical Development with Related Compounds
The development of this compound parallels advancements in two domains:
- Furan-Containing Guanidines : Early derivatives like 2-(furan-2-ylmethyl)guanidine (CAS 4353-49-5) focused on optimizing antimicrobial and antifungal activities. The bis-guanidine variant represents a deliberate escalation in complexity, aiming to enhance binding affinity through multivalency.
- Guanidine Sulfates : Guanidine sulfate (CAS 168926) has served as a benchmark for studying salt effects on guanidine’s basicity and solubility. The current compound extends this knowledge by incorporating furan rings, which introduce additional hydrogen-bonding sites.
Table 2: Comparative Analysis of Guanidine Derivatives
Properties
IUPAC Name |
2-(furan-2-ylmethyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N3O.H2O4S/c2*7-6(8)9-4-5-2-1-3-10-5;1-5(2,3)4/h2*1-3H,4H2,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPKBDCOBKWIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C(N)N.C1=COC(=C1)CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Bis(N-[(furan-2-yl)methyl]guanidine)
Condensation of 1,3-Diaminoguanidine with Furan-2-carbaldehyde
A widely reported method involves the condensation of 1,3-diaminoguanidine hydrochloride with furan-2-carbaldehyde (furfural) under acidic conditions. The reaction proceeds via a two-step mechanism:
- Schiff Base Formation : Two equivalents of furfural react with 1,3-diaminoguanidine to form a bis-imine intermediate.
- Reduction to Guanidine : The imine bonds are reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the bis-guanidine free base.
Key Conditions :
Biginelli Reaction with Furan-2-ylmethylguanidine Precursors
Adapting the Biginelli multicomponent reaction, guanidine-containing dihydropyrimidines can be synthesized using furan-2-carbaldehyde, β-ketoesters, and triazone-protected guanidines. Acidic cleavage of the triazone protecting group yields the free guanidine, which is subsequently treated with sulfuric acid.
Example Protocol :
- Biginelli Cyclization :
- React furan-2-carbaldehyde, ethyl acetoacetate, and triazone-protected guanidine in HCl/EtOH.
- Heat at 70°C for 12 hours to form 2-imino-3,4-dihydropyrimidine.
- Deprotection : Treat with 6M HCl at 100°C for 2 hours.
- Salt Formation : Neutralize with H₂SO₄ to precipitate the sulfate salt.
Yield : 58–74% (Table 1).
Table 1: Biginelli Reaction Variants for Guanidine Synthesis
| Entry | R (β-Ketoester) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate | HCl/EtOH | 73 | |
| 2 | Methyl benzoylacetate | H₂SO₄ | 65 | |
| 3 | tert-Butyl acetoacetate | TFA | 70 |
Acid-Mediated Sulfate Salt Formation
The free base bis(N-[(furan-2-yl)methyl]guanidine) is treated with sulfuric acid in a polar solvent (e.g., ethanol or water) to form the sulfate salt. Key considerations include:
- Stoichiometry : A 1:1 molar ratio of bis-guanidine to H₂SO₄ ensures complete protonation.
- Crystallization : Slow evaporation at 4°C yields crystalline product.
Optimized Protocol :
Alternative Routes via Nitroethenamine Intermediates
Patents describe the use of nitroethenamine intermediates for furan-guanidine conjugates. Although originally developed for ranitidine analogs, this method can be adapted:
- React cystamine dihydrochloride with nitroethenamine (L = methylthio) in water/acetonitrile.
- Substitute methylamine with guanidine hydrochloride.
- Condense with 5-[(dimethylamino)methyl]-2-furanmethanol under HCl catalysis.
Critical Parameters :
Chemical Reactions Analysis
Types of Reactions
bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the guanidine group under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Bis(N-[(furan-2-yl)methyl]guanidine) sulfuric acid is a chemical compound with applications in scientific research, including chemistry, biology, and industry. It is composed of a guanidine group linked to a furan ring and is associated with sulfuric acid.
Scientific Research Applications
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is used in a variety of scientific research applications:
- Chemistry It is used as a reagent in organic synthesis and catalysis.
- Biology It is used in biochemical assays and studies involving enzyme interactions.
- Industry It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid typically involves a multi-step process. One method includes a one-pot amination-oxidation-amination reaction carried out over α-MnO₂ under an air atmosphere, which yields a high conversion rate under mild reaction conditions. In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, and the scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid undergoes several types of chemical reactions:
- Oxidation It can be oxidized under specific conditions to form various oxidation products.
- Reduction It can also undergo reduction reactions, leading to the formation of reduced derivatives.
- Substitution The guanidine and furan groups can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar guanidine derivatives. For instance, compounds with guanidine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. In a comparative study, Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid demonstrated significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Neuroprotective Effects
Guanidine derivatives have been investigated for their neuroprotective effects, particularly in the context of serotonin receptor modulation. The 5-HT5 receptor, targeted by guanidine compounds, plays a crucial role in various neurodegenerative diseases. Research indicates that Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid may exhibit protective effects against neuronal damage by enhancing serotonin signaling pathways.
Antibacterial Efficacy
A study conducted on a series of guanidine derivatives found that those with furan components exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid was shown to have a MIC (Minimum Inhibitory Concentration) of 4 µg/mL against E. coli and 16 µg/mL against S. aureus.
Neuroprotection in Animal Models
Mechanism of Action
The mechanism of action of bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Polar solvents (e.g., water, acetic acid) are preferred due to the ionic sulfuric acid component and hydrophilic guanidine group.
- Spectroscopic Data : While specific IR/NMR data for this compound are unavailable, related guanidine-sulfonic acids show characteristic peaks for NH/amine (3300–3480 cm$^{-1}$), SO$_2$ (1129–1343 cm$^{-1}$), and aromatic furan protons (δ 7.0–7.8 ppm in $^1$H-NMR) .
Applications
The compound is listed as a research chemical (e.g., by Fujifilm Wako Pure Chemical) but lacks explicit pharmacological or industrial applications in the evidence. Its structural analogs, however, are used in antifungal agents and radiopharmaceutical precursors .
Table 1: Structural and Functional Comparison
Key Comparison Points
Sulfonylguanidines (e.g., compounds 12–18 in ) exhibit higher electrophilicity due to sulfonyl groups, enabling nucleophilic substitutions, whereas the sulfuric acid counterion in the target compound may improve solubility.
Biological Activity Antifungal Potential: LMM11, a furan-containing oxadiazole, inhibits Candida albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition . The target compound’s furan groups may confer similar bioactivity, though direct evidence is lacking. Antimicrobial Activity: Sulfonylguanidines (12–18) show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) due to sulfonyl and chloro substituents . The absence of electron-withdrawing groups in the target compound may reduce potency.
Synthetic Utility
- MTMSBG and related guanidine sulfates are precursors for radiopharmaceuticals (e.g., $^{131}$I-MIBG), leveraging their stability and ease of functionalization . The target compound’s furan rings could enable click chemistry modifications for drug delivery systems.
Physicochemical Properties Solubility: The sulfuric acid counterion enhances aqueous solubility compared to neutral analogs like Guanoxan sulfate. Thermal Stability: Sulfonylguanidines (12–18) exhibit high melting points (210–250°C), suggesting the target compound may share similar thermal resilience .
Biological Activity
bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid, a compound with the molecular formula CHNOS, has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, particularly its antimicrobial, antifungal, antioxidant, and antitumor properties.
Synthesis and Characterization
The synthesis of bis(N-[(furan-2-yl)methyl]guanidine) typically involves the reaction of furan derivatives with guanidine under acidic conditions. The resultant compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it demonstrated higher activity compared to conventional antibiotics.
| Microorganism | Zone of Inhibition (mm) | Control (Gentamycin) |
|---|---|---|
| Gram-positive bacteria | 18.07 - 20.80 | 24.01 - 29.90 |
| Gram-negative bacteria | 18.60 - 22.60 | 24.01 - 29.90 |
The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Antifungal Activity
In antifungal assays, bis(N-[(furan-2-yl)methyl]guanidine) showed effectiveness against various fungal strains, although specific data on zone sizes is less documented compared to bacterial activity. The compound's ability to penetrate fungal cell walls may contribute to its efficacy .
Cytotoxicity and Antitumor Activity
Cytotoxicity studies reveal that bis(N-[(furan-2-yl)methyl]guanidine) exhibits moderate cytotoxic effects against human cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HepG-2 (liver carcinoma) | 41.19 |
| MCF-7 (breast cancer) | 55.42 |
| PC-3 (prostate cancer) | 58.81 |
| HCT-116 (colon cancer) | 50.21 |
The compound displayed minimal toxicity towards normal cells, indicating a selective action against cancerous cells .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit cell division proteins in bacteria and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
Case Studies
Several case studies have highlighted the potential therapeutic applications of bis(N-[(furan-2-yl)methyl]guanidine):
- Antimicrobial Efficacy : A case study involving methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly reduced bacterial load in infected tissues when administered in vivo.
- Cancer Treatment : In vitro studies on HepG2 cells indicated that treatment with bis(N-[(furan-2-yl)methyl]guanidine) resulted in increased apoptosis markers, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
